molecular formula C11H8O4 B6258193 methyl 2-formyl-1-benzofuran-6-carboxylate CAS No. 588702-95-8

methyl 2-formyl-1-benzofuran-6-carboxylate

Cat. No. B6258193
CAS RN: 588702-95-8
M. Wt: 204.2
InChI Key:
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Description

“Methyl 2-formyl-1-benzofuran-6-carboxylate” is a chemical compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been extensively studied due to their wide range of biological and pharmacological applications .


Synthesis Analysis

The synthesis of benzofuran compounds has been a topic of interest in recent years . Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction . For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Chemical Reactions Analysis

The chemical reactions involving benzofuran compounds are diverse and depend on the specific compound and conditions . For instance, ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt .

Future Directions

Benzofuran compounds, including “methyl 2-formyl-1-benzofuran-6-carboxylate”, have potential applications in many aspects, making these substances potential natural drug lead compounds . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . Therefore, future research in this area is promising.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-formyl-1-benzofuran-6-carboxylate involves the reaction of 2-hydroxybenzaldehyde with methyl 2-bromo-1-benzofuran-6-carboxylate in the presence of a base to form the desired product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "methyl 2-bromo-1-benzofuran-6-carboxylate", "base (e.g. potassium carbonate)" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzaldehyde (1.0 equiv) and methyl 2-bromo-1-benzofuran-6-carboxylate (1.1 equiv) in a suitable solvent (e.g. DMF, DMSO) and add a base (1.2 equiv) such as potassium carbonate.", "Step 2: Heat the reaction mixture at reflux temperature for several hours (e.g. 6-8 hours) until TLC analysis shows complete consumption of starting materials.", "Step 3: Cool the reaction mixture and add water to precipitate the product.", "Step 4: Filter the product and wash with water to obtain the crude product.", "Step 5: Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol) to obtain the pure product as a white solid." ] }

CAS RN

588702-95-8

Molecular Formula

C11H8O4

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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